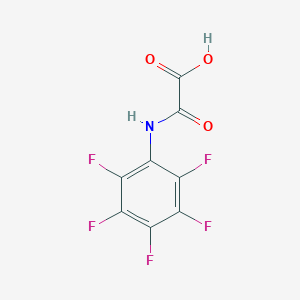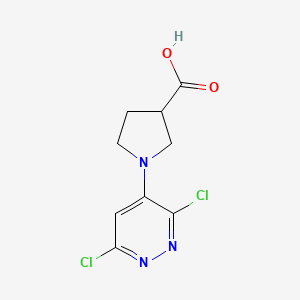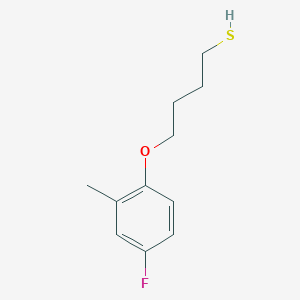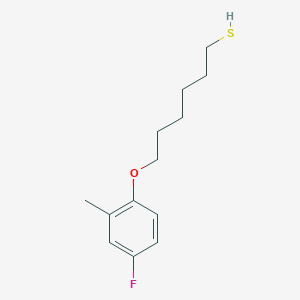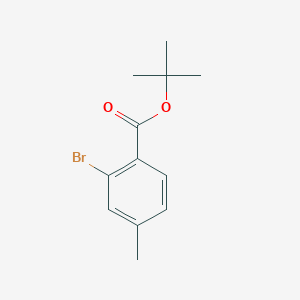
Tert-butyl 2-bromo-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-bromo-4-methylbenzoate is an organic compound with the molecular formula C12H15BrO2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is replaced by a tert-butyl group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-4-methylbenzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid with tert-butanol. One common method includes the use of di-tert-butyl dicarbonate as a reagent in the presence of a base such as 4-dimethylaminopyridine (DMAP) in tert-butanol . The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Reduction: Formation of tert-butyl 2-bromo-4-methylbenzyl alcohol.
Oxidation: Formation of tert-butyl 2-bromo-4-carboxybenzoate.
Scientific Research Applications
Tert-butyl 2-bromo-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-4-methylbenzoate depends on the specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ester group play crucial roles in these interactions, often forming covalent bonds with target molecules or participating in hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Tert-butyl 4-bromobenzoate: Similar structure but lacks the methyl group, resulting in different reactivity and applications.
Tert-butyl 2-bromobenzoate: Lacks the methyl group, leading to variations in chemical behavior and biological activity.
Tert-butyl 4-methylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness: Tert-butyl 2-bromo-4-methylbenzoate is unique due to the presence of both the bromine atom and the methyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes the compound valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-bromo-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAVKWUFCAEUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
![2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)
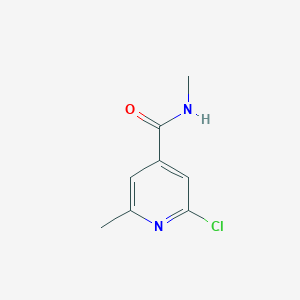
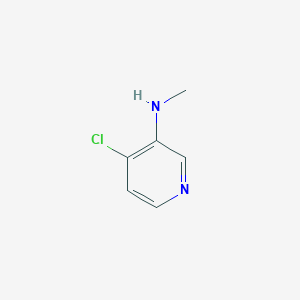
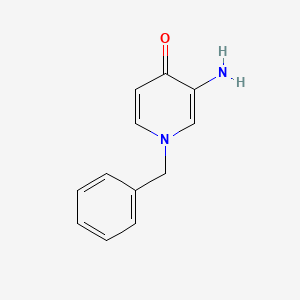
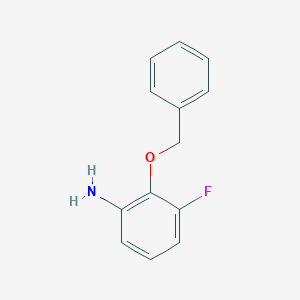
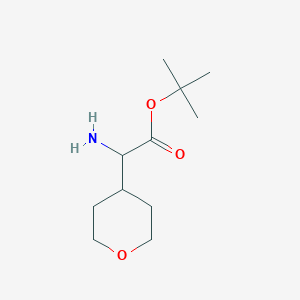
![1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine](/img/structure/B7974174.png)
